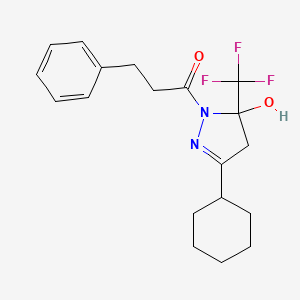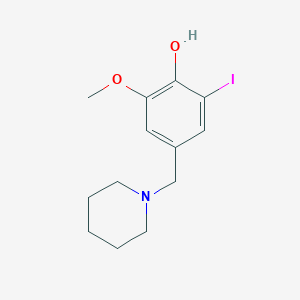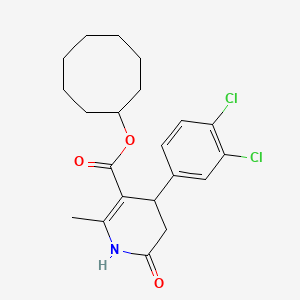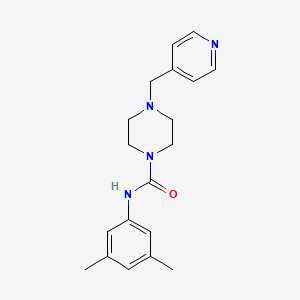
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings with a dioxole ring.
Aplicaciones Científicas De Investigación
2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Additionally, this compound has been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. This compound binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, while in vivo studies have demonstrated its efficacy in inhibiting tumor growth in animal models. Additionally, this compound has been shown to possess low toxicity and good bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate in lab experiments include its high potency against cancer cells, low toxicity, and good bioavailability. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to investigate its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate. One direction is to explore its potential applications in combination therapy with other anticancer agents to enhance its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluorobenzyl 1,3-benzodioxole-5-carboxylate involves several steps, including the reaction of 2-chloro-6-fluorobenzyl alcohol with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity. This method has been optimized by several researchers to improve the efficiency and scalability of the synthesis process.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c16-11-2-1-3-12(17)10(11)7-19-15(18)9-4-5-13-14(6-9)21-8-20-13/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIPSRJHOLTNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)

![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)






